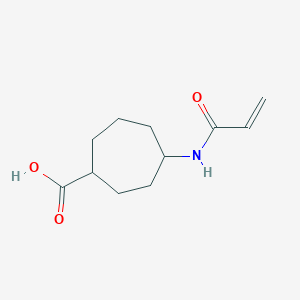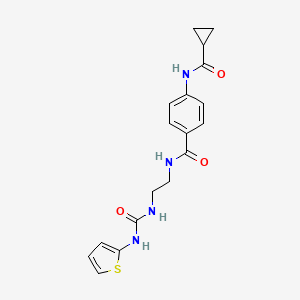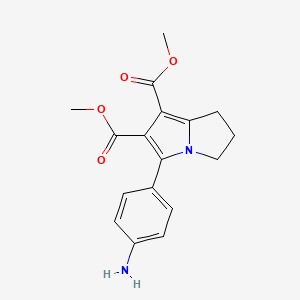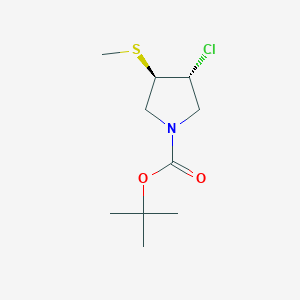
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACHC and is a member of the cycloheptane family of amino acids.
作用機序
The mechanism of action of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid varies depending on the application. In medicinal chemistry, PACHC has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on the application. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
実験室実験の利点と制限
The advantages of using 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid in lab experiments include its ability to serve as a building block for the synthesis of novel peptides and proteins, its potential applications in medicinal chemistry, and its use as a monomer for the synthesis of biodegradable polymers. The limitations of using PACHC in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity.
将来の方向性
There are several future directions for the study of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid. One potential direction is the development of novel peptides and proteins with specific structural and functional properties using PACHC as a building block. Another potential direction is the synthesis of biodegradable polymers with controlled degradation rates using PACHC as a monomer. Additionally, further research is needed to fully understand the mechanism of action of PACHC and its potential applications in medicinal chemistry.
合成法
The synthesis of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the cycloheptane ring, which is achieved by a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, this compound.
科学的研究の応用
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In biochemistry, PACHC has been used as a building block for the synthesis of novel peptides and proteins. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers.
特性
IUPAC Name |
4-(prop-2-enoylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-9-5-3-4-8(6-7-9)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZXYSDYPOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)
